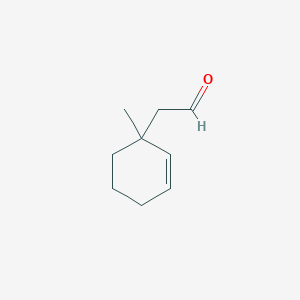
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- is an organic compound with the chemical formula C10H11Cl3. It is a derivative of benzene, characterized by the presence of three methyl groups and one trichloromethyl group attached to the benzene ring. This compound is part of the aromatic hydrocarbon family and is known for its distinct chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- typically involves the chlorination of 1,2,4-trimethylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is usually performed at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrially, Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- can be produced by the catalytic chlorination of 1,2,4-trimethylbenzene. The process involves the use of a catalyst, such as ferric chloride (FeCl3), to enhance the reaction rate and yield. The reaction is conducted in a chlorination reactor, where the temperature and pressure are carefully controlled to optimize the production of the desired compound.
Types of Reactions:
Oxidation: Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can also undergo reduction reactions, where the trichloromethyl group can be reduced to a methyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups. For example, nitration of the compound can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of 1,2,4-trimethylbenzene.
Substitution: Formation of nitro derivatives.
科学研究应用
Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
相似化合物的比较
Benzene, 1,2,4-trimethyl-:
Benzene, 1,2,5-trimethyl-: Another isomer of trimethylbenzene with different substitution patterns.
Benzene, 1,3,5-trimethyl-:
Uniqueness: Benzene, 1,2,4-trimethyl-5-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its analogs.
属性
CAS 编号 |
58085-75-9 |
|---|---|
分子式 |
C10H11Cl3 |
分子量 |
237.5 g/mol |
IUPAC 名称 |
1,2,4-trimethyl-5-(trichloromethyl)benzene |
InChI |
InChI=1S/C10H11Cl3/c1-6-4-8(3)9(5-7(6)2)10(11,12)13/h4-5H,1-3H3 |
InChI 键 |
WKOHTUHEMKQCIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)C(Cl)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)
![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)

![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)

![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
